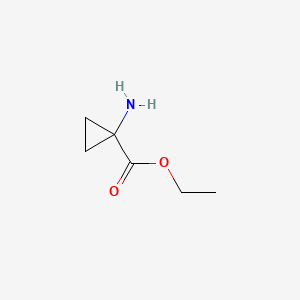

Ethyl 1-aminocyclopropanecarboxylate

Descripción general

Descripción

Ethyl 1-aminocyclopropanecarboxylate is a chemical compound with the molecular formula C6H11NO2 . It is also known as 1-Aminocyclopropyl carboxylic acid ethyl ester . The compound is related to a class of proteins known as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is required in the final step of production of ethylene .

Synthesis Analysis

The synthesis of this compound is related to the production of ethylene. A class of proteins, 1-aminocyclopropane-1-carboxylate oxidase (ACO), is required in the final step of production of ethylene from its immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) . In another study, an efficient manufacturing method of intermediate for (1R,2S)-VCPA by enzymatic desymmetrization of a malonate diester derivative was developed .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H11NO2 . The compound has a molecular weight of 129.16 g/mol .

Chemical Reactions Analysis

The chemical reactions involving this compound are related to the production of ethylene. The compound is functionally related to a cyclopropanecarboxylate . It is also used in solution phase peptide synthesis .

Physical and Chemical Properties Analysis

This compound is a white, yellow solid, powder . It has a melting point of 114-120 °C . The compound has a molecular weight of 129.16 g/mol, and its exact mass is 129.078978594 g/mol .

Aplicaciones Científicas De Investigación

Ethylene Production and Plant Growth

Ethyl 1-aminocyclopropanecarboxylate, as a derivative of 1-aminocyclopropanecarboxylic acid (ACC), plays a significant role in ethylene production in plants. Hoffman et al. (1982) demonstrated that 1-amino-2-ethylcyclopropanecarboxylic acid, a related compound, is converted to butene in plants like apple, cantaloupe, and mung bean, indicating its role in ethylene biosynthesis (Hoffman et al., 1982). This conversion process is vital in various plant physiological processes, including fruit ripening and response to stress.

Enzymatic Activity and Biosynthesis

The enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to ACC, is a key player in ethylene biosynthesis. Jakubowicz (2002) highlighted the enzyme's structure, catalytic activity, and evolutionary relationships, emphasizing its critical role in higher plants' ethylene synthesis (Jakubowicz, 2002).

Ethylene-Independent Growth Regulation

Polko and Kieber (2019) discussed the emerging role of ACC, the direct precursor of ethylene, as a signaling molecule independent of ethylene biosynthesis. They presented new findings on ACC's involvement in regulating plant development, cell wall signaling, and pathogen virulence, suggesting a broader role beyond just being an ethylene precursor (Polko & Kieber, 2019).

ACC Metabolism and Transport

Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants. They emphasized the regulation of ACC synthesis, conjugation, deamination, and transport, noting its impact on plant development and stress responses. Their findings highlight the complex mechanisms of ACC transport and its potential agricultural applications (Vanderstraeten & Van Der Straeten, 2017).

Ethylene Precursor in Plant-Bacterial Interactions

Nascimento, Rossi, and Glick (2018) explored the role of ethylene and ACC in plant-bacterial interactions. They discussed how these compounds modulate plant immune responses, bacterial colonization, and developmental processes, providing insights into the complex dynamics between plants and their associated bacterial communities (Nascimento, Rossi, & Glick, 2018).

Mecanismo De Acción

Target of Action

Ethyl 1-aminocyclopropanecarboxylate, also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC) . ACC is the direct precursor of the plant hormone ethylene . The primary target of this compound is the enzyme ACC synthase (ACS), which catalyzes the synthesis of ACC from S-adenosyl-L-methionine (SAM) .

Mode of Action

The compound interacts with its target, ACC synthase, to produce ACC, which is subsequently oxidized to ethylene by ACC oxidase (ACO) . This interaction results in the production of ethylene, a gaseous plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Biochemical Pathways

The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACC synthase. The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .

Pharmacokinetics

It is known that the compound is a powder and is used in solution phase peptide synthesis . This suggests that it may be soluble in certain solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

Safety and Hazards

Ethyl 1-aminocyclopropanecarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .

Análisis Bioquímico

Biochemical Properties

Ethyl 1-aminocyclopropanecarboxylate plays a pivotal role in biochemical reactions, particularly in the biosynthesis of ethylene in plants. It is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is subsequently converted to ethylene by the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase . This compound interacts with enzymes such as 1-aminocyclopropane-1-carboxylic acid synthase and 1-aminocyclopropane-1-carboxylic acid oxidase, which are crucial for its conversion to ethylene . The interactions between this compound and these enzymes involve binding to the active sites and facilitating the catalytic processes that lead to ethylene production.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, it influences cell function by acting as a precursor to ethylene, a hormone that regulates numerous physiological processes such as seed germination, fruit ripening, and stress responses . This compound affects cell signaling pathways by modulating the levels of ethylene, which in turn influences gene expression and cellular metabolism . The compound’s impact on cell signaling pathways and gene expression is crucial for its role in plant development and response to environmental stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 1-aminocyclopropane-1-carboxylic acid by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase . This conversion is a key step in the biosynthesis of ethylene. The compound binds to the active site of the enzyme, facilitating the catalytic reaction that produces 1-aminocyclopropane-1-carboxylic acid. Subsequently, 1-aminocyclopropane-1-carboxylic acid is oxidized to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase . This process involves enzyme activation and changes in gene expression that regulate ethylene production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its sustained impact on ethylene production and related cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes ethylene production without causing adverse effects . At higher doses, toxic effects and adverse reactions have been observed, indicating a threshold for safe and effective use . Understanding the dosage-dependent effects of this compound is crucial for its application in research and potential therapeutic contexts.

Metabolic Pathways

This compound is involved in metabolic pathways related to ethylene biosynthesis. The compound is converted to 1-aminocyclopropane-1-carboxylic acid by 1-aminocyclopropane-1-carboxylic acid synthase, and this intermediate is further oxidized to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase . These enzymes and their cofactors play a critical role in the metabolic flux and regulation of ethylene production . The involvement of this compound in these pathways highlights its importance in plant physiology and development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects . Transporters and binding proteins facilitate the movement of this compound, ensuring its localization and accumulation in specific tissues . This distribution is crucial for the compound’s role in ethylene biosynthesis and related cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytosol, where it interacts with enzymes involved in ethylene biosynthesis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for the compound’s role in regulating ethylene production and related physiological processes.

Propiedades

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHZRAIKUTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327704 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-47-5 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)